molecular formula C13H23N5 B11812215 N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine

N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine

Cat. No.: B11812215
M. Wt: 249.36 g/mol
InChI Key: IEEYCKVQNGKPCX-UHFFFAOYSA-N
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Description

N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with an ethyl group and a piperidine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent systems to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to secondary amines.

Scientific Research Applications

N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-5-(((piperidin-4-ylmethyl)amino)methyl)pyrimidin-2-amine is unique due to its specific substitution pattern and the combination of the pyrimidine and piperidine moieties. This structural uniqueness contributes to its distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H23N5

Molecular Weight

249.36 g/mol

IUPAC Name

N-ethyl-5-[(piperidin-4-ylmethylamino)methyl]pyrimidin-2-amine

InChI

InChI=1S/C13H23N5/c1-2-16-13-17-9-12(10-18-13)8-15-7-11-3-5-14-6-4-11/h9-11,14-15H,2-8H2,1H3,(H,16,17,18)

InChI Key

IEEYCKVQNGKPCX-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=C(C=N1)CNCC2CCNCC2

Origin of Product

United States

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